molecular formula C21H18ClN3O5S B3651332 N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 432531-44-7

N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3651332
CAS No.: 432531-44-7
M. Wt: 459.9 g/mol
InChI Key: GOEIUSGQUBVCQM-UHFFFAOYSA-N
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Description

N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzylamine, 3-nitroaniline, and phenylsulfonyl chloride. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of N2-(4-chlorobenzyl)-N-(3-aminophenyl)-N~2~-(phenylsulfonyl)glycinamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Hydrolysis: Formation of 4-chlorobenzylamine, 3-nitrobenzoic acid, and phenylsulfonyl glycine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups like the nitro and sulfonyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(4-chlorobenzyl)-N-(phenylsulfonyl)glycinamide
  • N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(4-chlorobenzyl)-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of three distinct aromatic rings and multiple functional groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c22-17-11-9-16(10-12-17)14-24(31(29,30)20-7-2-1-3-8-20)15-21(26)23-18-5-4-6-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEIUSGQUBVCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141137
Record name 2-[[(4-Chlorophenyl)methyl](phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432531-44-7
Record name 2-[[(4-Chlorophenyl)methyl](phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432531-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)methyl](phenylsulfonyl)amino]-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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